2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features an indole core, a sulfanyl group, and a furan moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole core.
Attachment of the Furan Moiety: The furan moiety can be attached via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions can occur on the indole core, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various receptors, while the sulfanyl and furan moieties may enhance binding affinity or specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Sulfanyl Compounds: Compounds like thiophenol and thioanisole contain sulfanyl groups and can undergo similar chemical reactions.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid share the furan moiety and have similar chemical properties.
Uniqueness
2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is unique due to the combination of its indole, sulfanyl, and furan moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-17-9-10-18(2)19(12-17)14-26-15-23(21-7-3-4-8-22(21)26)29-16-24(27)25-13-20-6-5-11-28-20/h3-12,15H,13-14,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKLYWPGEXUWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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